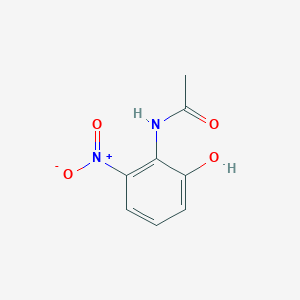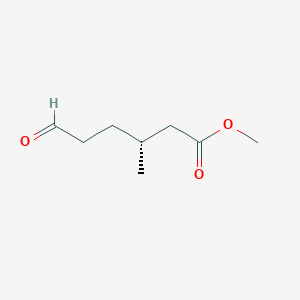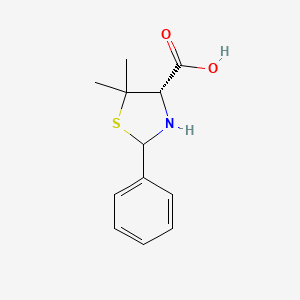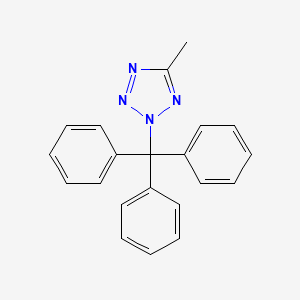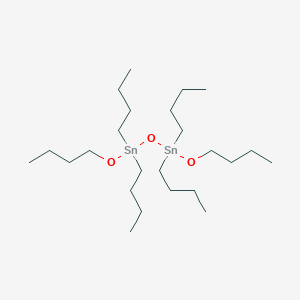
URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI) is a water-soluble yellow uranium salt with the chemical formula UO₂(NO₃)₂·nH₂O. It is known for its role as an intermediate in the preparation of nuclear fuels and is commonly referred to as yellow salt in the nuclear industry . The compound exists in various hydrated forms, including hexa-, tri-, and dihydrates .
準備方法
Synthetic Routes and Reaction Conditions: URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI) can be synthesized by reacting uranium salts with nitric acid. The reaction typically involves dissolving uranium dioxide (UO₂) or other uranium compounds in concentrated nitric acid, followed by evaporation to obtain the hydrated nitrate salt . The process can be conducted at temperatures ranging from 40°C to 85°C until complete dryness is achieved .
Industrial Production Methods: In industrial settings, uranium nitrate hydrate is produced by dissolving decladded spent nuclear fuel rods or yellowcake in nitric acid. This process results in the formation of uranyl nitrate, which is then hydrated to form uranium nitrate hydrate . The compound is further purified and processed for use in nuclear fuel preparation.
化学反応の分析
Types of Reactions: URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uranium trioxide (UO₃) or triuranium octoxide (U₃O₈) under specific conditions.
Reduction: The compound can be reduced to uranium dioxide (UO₂) in an inert or reducing atmosphere.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent and elevated temperatures.
Reduction: Involves the use of reducing agents like hydrazine hydrate and controlled atmospheres.
Substitution: Utilizes reagents like oxalic acid or hydrochloric acid under appropriate conditions.
Major Products:
Oxidation: Uranium trioxide (UO₃), triuranium octoxide (U₃O₈).
Reduction: Uranium dioxide (UO₂).
Substitution: Uranyl oxalate, uranyl chloride.
科学的研究の応用
URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI) has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of uranium nitrate hydrate involves its ability to undergo oxidation and reduction reactions, which are crucial in the nuclear fuel cycle. The compound’s uranyl ion (UO₂²⁺) is highly reactive and can coordinate with various ligands, facilitating the formation of different uranium compounds . The molecular targets include the nitrate ligands, which can be substituted or reduced under specific conditions .
類似化合物との比較
Uranyl chloride (UO₂Cl₂): Similar in structure but contains chloride ions instead of nitrate ions.
Uranyl sulfate (UO₂SO₄): Contains sulfate ions and is used in different industrial applications.
Uranium trioxide (UO₃): An oxidized form of uranium used in nuclear fuel processing.
Uniqueness: URANIUM, BIS(NITRATO-KO)DIOXO-, HYDRATE (1:6), (T-4)-(9CI) is unique due to its high solubility in water and its role as an intermediate in the nuclear fuel cycle. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
特性
分子式 |
H12N2O14U |
|---|---|
分子量 |
502.13 g/mol |
IUPAC名 |
dioxouranium(2+);dinitrate;hexahydrate |
InChI |
InChI=1S/2NO3.6H2O.2O.U/c2*2-1(3)4;;;;;;;;;/h;;6*1H2;;;/q2*-1;;;;;;;;;+2 |
InChIキー |
LPWRMIDZYQRIKR-UHFFFAOYSA-N |
正規SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O=[U+2]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[5-(3-Hydroxyoct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B8478378.png)
![Carbamic acid, [3-phenyl-1-(phenylsulfonyl)propyl]-, phenylmethyl ester](/img/structure/B8478395.png)
![Tert-butyl 4-[3-(1-hydroxyethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B8478410.png)
![4-[(4-Chlorobenzene-1-sulfonyl)(1-methylpiperidin-4-yl)methyl]pyridine](/img/structure/B8478414.png)
![4-[(3,5-Dimethyl-pyridin-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B8478415.png)
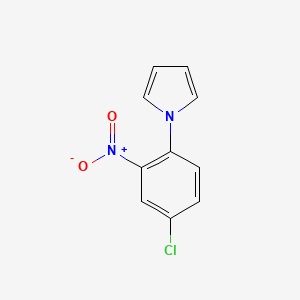
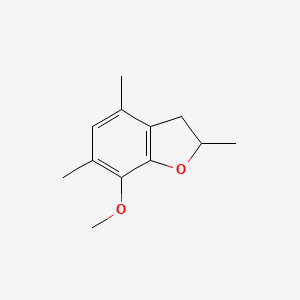
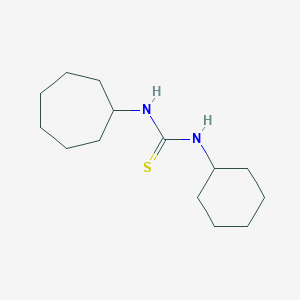
![tert-butyl N-[6-(2-bromoacetyl)pyridin-3-yl]carbamate](/img/structure/B8478427.png)
